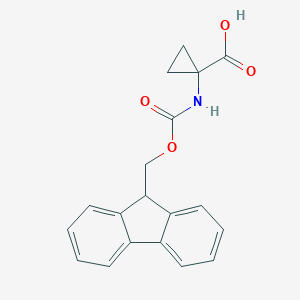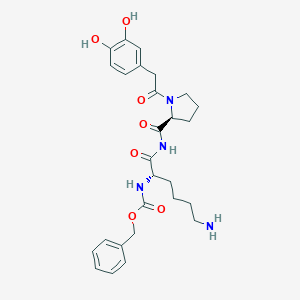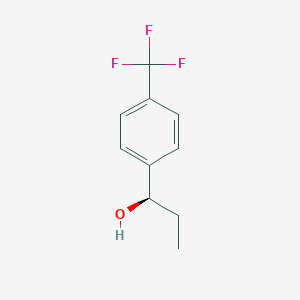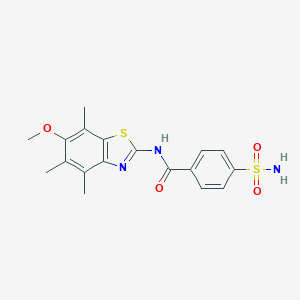
Fumonisin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumonisin A1 (FA1) is a mycotoxin produced by Fusarium fungi, which commonly contaminates maize and other crops. FA1 is a potent carcinogen and has been linked to several human and animal diseases. The synthesis of FA1 involves the biosynthesis of fumonisin B1 (FB1) by Fusarium fungi, followed by the hydrolysis of FB1 to FA1.
Aplicaciones Científicas De Investigación
Detection and Biosensor Development
Fumonisins, including Fumonisin A1, are mycotoxins produced by Fusarium species, primarily found in corn (maize). The detection of these toxins is crucial due to their widespread occurrence in agricultural products. Traditional methods like immunoaffinity columns and high-performance liquid chromatography (HPLC) are commonly used for detection. However, the use of aptamers, which are single-stranded oligonucleotides selected for their high affinity and specificity to targets, offers a promising alternative. These aptamers can be used in biosensors and solid-phase extraction columns, providing a cost-effective and stable method for fumonisin detection (McKeague et al., 2010).
Fumonisin Biosynthesis and Genetic Studies
Understanding the biosynthesis of fumonisins is crucial for developing strategies to control their production. The genes responsible for fumonisin biosynthesis are clustered (FUM genes), and studies on Fusarium species have shed light on their evolution and genetic variation. Investigations into the genomic contexts of these clusters and gene genealogies have helped understand the complex evolutionary history of fumonisins, including horizontal gene transfer events (Proctor et al., 2013).
Enzymatic Transformation for Detoxification
Research into the enzymatic transformation of fumonisins, particularly Fumonisin B1, has significant implications for reducing their toxicity in food and feed. The aminotransferase FumI, encoded by Sphingopyxis sp. MTA144, is one such enzyme that catalyzes the deamination of hydrolyzed fumonisin B1. This process holds potential for technological applications in detoxification strategies, considering enzyme characteristics like activity range, kinetic parameters, and optimal conditions for activity (Hartinger et al., 2011).
Role in Plant and Animal Health
Fumonisins have a significant impact on both plant and animal health. Studies have shown that they can cause diseases in animals and are associated with human esophageal cancer. Their effect on agriculture, food safety, and the associated health risks necessitates continued research for their control and management. Recent advances in detecting fumonisins and understanding their occurrence, biosynthesis, and impact on health are crucial for ensuring food safety and security (Kamle et al., 2019).
Influence on Fungal Pathogenesis
Research into the regulation of fumonisin biosynthesis during the pathogenesis of Fusarium verticillioides, a maize pathogen, has revealed the role of various genetic and environmental factors. The G-protein signaling complex, including specific regulators, plays a crucial role in this process. Understanding these regulatory mechanisms is key to controlling fumonisin production and mitigating its adverse effects on health (Yan et al., 2020).
Propiedades
Número CAS |
117415-48-2 |
|---|---|
Nombre del producto |
Fumonisin A1 |
Fórmula molecular |
C36H61NO16 |
Peso molecular |
763.9 g/mol |
Nombre IUPAC |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1 |
Clave InChI |
ADACAMXIRQREOB-XUJMDKETSA-N |
SMILES isomérico |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
SMILES canónico |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Otros números CAS |
117415-48-2 |
Sinónimos |
fumonisin A1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)
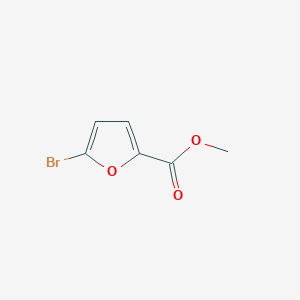
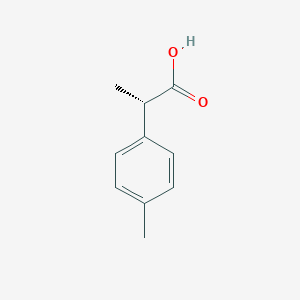
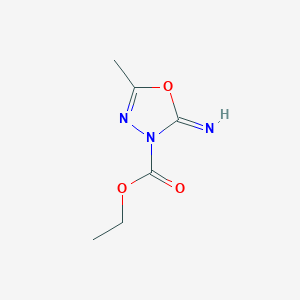
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
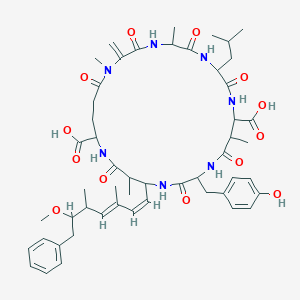
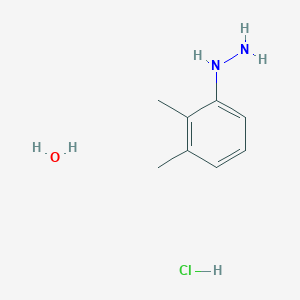
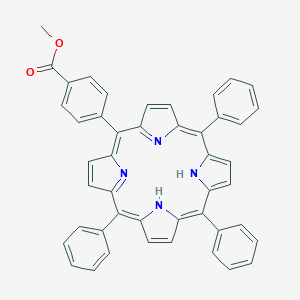
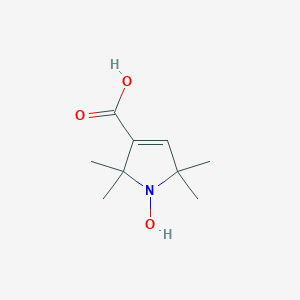
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
